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Compound of Interest

Compound Name:
7-Bromo-2,3-dimethylpyrido[2,3-

b]pyrazine

Cat. No.: B1298114 Get Quote

Disclaimer: Specific experimental data on the cross-reactivity profile of 7-Bromo-2,3-
dimethylpyrido[2,3-b]pyrazine is not available in the public domain. This guide provides a

comparative analysis based on published data for various derivatives of the core pyrido[2,3-

b]pyrazine scaffold to offer insights into its potential biological activities and selectivity.

The pyrido[2,3-b]pyrazine core is a versatile heterocyclic scaffold that has been explored for a

wide range of biological targets. Its derivatives have shown activity against various protein

kinases, viral polymerases, and ion channels. Understanding the cross-reactivity of this scaffold

is crucial for developing selective and safe therapeutic agents. This guide compares the

performance of several reported pyrido[2,3-b]pyrazine-based compounds against different

biological targets and details the experimental methods used for their evaluation.

Data Presentation: Comparative Activity of Pyrido[2,3-
b]pyrazine Derivatives
The following table summarizes the biological activities of representative compounds built on

the pyrido[2,3-b]pyrazine and related scaffolds. This data illustrates the diverse targeting

potential and highlights instances of off-target activity.
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Compound
Class/Derivativ
e

Primary
Target(s)

Potency
(IC₅₀/EC₅₀)

Key Off-
Target(s)
Investigated

Reference

5H-Pyrrolo[2,3-

b]pyrazine Series

Fibroblast

Growth Factor

Receptors

(FGFR1/2/3/4)

Nanomolar

affinity

Hepatocyte

growth factor

receptor (c-Met)

showed mild

inhibition for

some analogues.

Pyrido[2,3-

b]pyrazine-2-one

Series

mTOR Kinase
Not specified in

abstract

Profiled for

cancer and

inflammatory/im

munological

disorders.

Pyrido[2,3-

b]pyrazine

Derivative

(Compound 7n)

EGFR (Erlotinib-

sensitive &

resistant

mutants)

IC₅₀: 0.09 µM

(PC9) IC₅₀: 0.15

µM (PC9-ER)

The broader

signaling network

involved in

overcoming

erlotinib

resistance is

under

investigation.

Pyrido[2,3-

b]pyrazine

Derivative

(Compound 26)

Transient

Receptor

Potential

Vanilloid 1

(TRPV1)

Not specified in

abstract

Developed to

reduce the

formation of

reactive

metabolites seen

with a 1,8-

naphthyridine

core.

2-Substituted

Pyrido[2,3-

b]pyrazine Series

Human

Cytomegalovirus

(HCMV) DNA

Polymerase

EC₅₀ < 1 µM

(Typical) EC₅₀:

0.33 µM

(Compound 27)

Human ether-à-

go-go (hERG)

ion channel;

Herpes Simplex

Virus (HSV-1,
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HSV-2), Epstein-

Barr Virus (EBV).

Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of cross-reactivity

data. Below are protocols for key experiments typically employed in the characterization of

small molecule inhibitors like pyrido[2,3-b]pyrazine derivatives.

Kinase Inhibition Assay (Luminescent ADP Detection)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during

the phosphorylation reaction. It is a common method for determining inhibitor potency (IC₅₀).

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to

proceed in the presence of the test compound, ATP, and a suitable substrate. Second, a

reagent is added to stop the kinase reaction and detect the amount of ADP produced. The

ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal

that is proportional to the initial kinase activity.

Procedure:

Prepare serial dilutions of the test compound (e.g., 7-Bromo-2,3-dimethylpyrido[2,3-
b]pyrazine) in DMSO.

In a 384-well plate, add the kinase, substrate, and ATP in a reaction buffer.

Add the test compound to the wells and incubate at a set temperature (e.g., 30°C) for a

defined period (e.g., 60 minutes).

Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for

40 minutes at room temperature.

Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

Incubate for 30 minutes at room temperature.

Measure luminescence using a plate reader.
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Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value

by fitting the data to a dose-

To cite this document: BenchChem. [Comparative Cross-Reactivity Profile of the Pyrido[2,3-
b]pyrazine Scaffold]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298114#cross-reactivity-profile-of-7-bromo-2-3-
dimethylpyrido-2-3-b-pyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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